

Pharmacological Class & Mechanism of Action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Deoxymethoxetamine

CAS No.: 2666932-45-0

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DMXE belongs to the **arylcyclohexylamine** class of chemicals, which also includes substances like ketamine and phencyclidine (PCP) [1] [2]. Its core mechanism of action is the non-competitive antagonism of the NMDA receptor in the brain [2] [3].

The diagram below illustrates this primary mechanism and the resulting dissociative effects.

As shown, DMXE binds to the phencyclidine (PCP) site inside the receptor's ion channel, preventing the activation that normally occurs when glutamate binds [3]. This blockade inhibits excitatory signal transmission in the central nervous system, leading to the characteristic dissociative effects such as anesthesia, pain relief, and cognitive disconnection [2].

Quantitative Pharmacological Data

The table below summarizes key potency data for DMXE and related compounds from a 2022 experimental study.

Compound Name	IC ₅₀ Value (µM) [3]	Description
DMXE	0.679	The subject compound; a potent NMDA receptor antagonist.

Compound Name	IC ₅₀ Value (μM) [3]	Description
Methoxetamine (MXE)	0.524	The parent compound of DMXE; slightly more potent.
O-Desmethyl MXE	0.227	A major metabolite of MXE; the most potent compound tested.
Methoxisopropamine (MXiPr)	0.661	A close structural analog of MXE; similar potency to DMXE.
N-Desethyl MXE	1.649	A major metabolite of MXE; least potent compound tested.

The **IC₅₀ (half-maximal inhibitory concentration)** measures a compound's potency; a lower value indicates greater potency in blocking the NMDA receptor [3].

Experimental Protocol for NMDA Receptor Blockade

The following methodology details how the IC₅₀ values for DMXE were determined in the cited research [3].

In Silico Docking Study

- **Objective:** To predict how DMXE and its analogs interact with and bind to the NMDA receptor.
- **Method:** Computational molecular docking simulations were performed. The 3D structures of the compounds were fitted into a computer model of the NMDA receptor protein to analyze potential binding interactions at the atomic level [3].

In Vitro Electrophysiology on Brain Tissue

- **Objective:** To empirically determine the potency of the compounds in blocking NMDA receptor function in living neural tissue.

- **Preparation:** Brain slices containing the **dorsal cochlear nucleus (DCN)** were obtained from mice. This region is rich in NMDA receptor-expressing **cartwheel interneurons** [3].
- **Recording: Whole-cell patch-clamp recordings** were established on the cartwheel interneurons.
- **NMDA Receptor Activation:** NMDA was applied to the cells to induce an inward electrical current.
- **Compound Application:** DMXE and other test compounds were applied to the tissue, and their effect on the NMDA-induced current was measured.
- **Data Analysis:** The concentration of each compound that caused a **50% reduction (IC₅₀) in the NMDA-induced current** was calculated, providing the quantitative measure of potency [3].

Structural Relationships and Metabolism

DMXE is structurally characterized as a methoxetamine analog where the 3-methoxy group is replaced by a methyl group [1] [2] [4]. This modification makes the molecule less bulky and more hydrophobic, which can influence its absorption, distribution, and binding affinity in the body [2].

The study of major MXE metabolites is crucial, as they are also potent NMDA receptor blockers. **O-desmethyl MXE**, in particular, was found to be more potent than MXE itself, suggesting that the psychoactive and toxic effects of the parent compound may be significantly influenced by its metabolic products [3].

Critical Research Considerations

- **Toxicity and Safety Unknowns:** As a research chemical with a very brief history of human use, the **long-term health effects, toxicity, and full metabolic profile of DMXE are not well-researched** [2]. Harm reduction practices are essential in any research context.
- **Legal Status:** The legal status of DMXE varies by country and is subject to change. It is controlled as a Schedule I substance in Canada, a Class B drug in the UK, and regulated under the NpSG in Germany, among other jurisdictions [1] [2]. Researchers must verify the legal status in their location.

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References

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